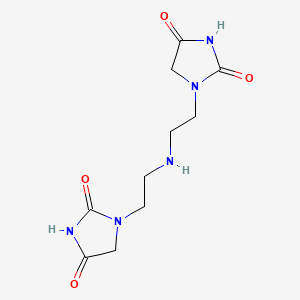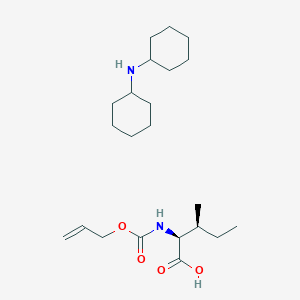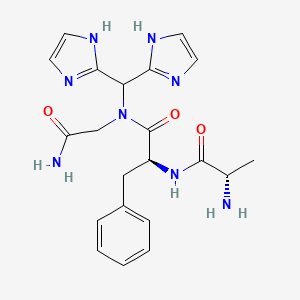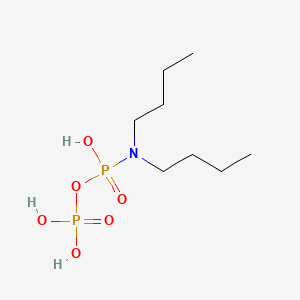
3-Maleimidobenzoic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Maleimidobenzoic acid hydrazide: is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a maleimide group and a benzoic acid hydrazide moiety, which contribute to its unique reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Maleimidobenzoic acid hydrazide typically involves the reaction of maleimide with benzoic acid hydrazide under controlled conditions. One common method includes the use of organic solvents such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions: 3-Maleimidobenzoic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
3-Maleimidobenzoic acid hydrazide has a wide range of scientific research applications, including:
Chemistry:
- Used as a crosslinking agent in polymer chemistry to create stable polymer networks.
- Employed in the synthesis of hydrazone derivatives, which have applications in various chemical reactions .
Biology:
- Acts as a bioconjugation reagent, linking biomolecules such as proteins and peptides for various biological studies.
- Utilized in the development of biosensors and diagnostic assays .
Medicine:
- Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
- Explored for its anticancer properties, as it can be conjugated with therapeutic agents to enhance their efficacy .
Industry:
- Applied in the production of specialty chemicals and materials with specific properties.
- Used in the manufacturing of advanced materials for electronics and other high-tech applications .
Mecanismo De Acción
The mechanism of action of 3-Maleimidobenzoic acid hydrazide involves its ability to form covalent bonds with target molecules. The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether linkages. This reactivity is exploited in various applications, including bioconjugation and drug delivery .
Molecular Targets and Pathways:
Proteins: The compound targets thiol groups in proteins, leading to the formation of stable conjugates.
Comparación Con Compuestos Similares
3-Maleimidobenzoic acid N-hydroxysuccinimide ester: Another compound with a maleimide group, used for similar bioconjugation applications.
4-Maleimidophenylacetic acid hydrazide: A related compound with similar reactivity but different structural features.
Uniqueness: 3-Maleimidobenzoic acid hydrazide is unique due to its specific combination of a maleimide group and a benzoic acid hydrazide moiety. This combination provides distinct reactivity and functionality, making it suitable for a wide range of applications in various fields .
Propiedades
Fórmula molecular |
C11H9N3O3 |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
3-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide |
InChI |
InChI=1S/C11H9N3O3/c12-13-11(17)7-2-1-3-8(6-7)14-9(15)4-5-10(14)16/h1-6,12,15-16H |
Clave InChI |
QSPFBMPIIUUCSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C(=CC=C2O)O)C(=O)N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)




![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)



![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)

